3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2193064-92-3
VCID: VC4525224
InChI: InChI=1S/C12H14F3N.ClH/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15;/h2-5,16H,6-8H2,1H3;1H
SMILES: CC1(CCNC1)C2=CC=C(C=C2)C(F)(F)F.Cl
Molecular Formula: C12H15ClF3N
Molecular Weight: 265.7

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

CAS No.: 2193064-92-3

Cat. No.: VC4525224

Molecular Formula: C12H15ClF3N

Molecular Weight: 265.7

* For research use only. Not for human or veterinary use.

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride - 2193064-92-3

Specification

CAS No. 2193064-92-3
Molecular Formula C12H15ClF3N
Molecular Weight 265.7
IUPAC Name 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H14F3N.ClH/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15;/h2-5,16H,6-8H2,1H3;1H
Standard InChI Key BWYSTQRENYXLPL-UHFFFAOYSA-N
SMILES CC1(CCNC1)C2=CC=C(C=C2)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 3-position with both a methyl group and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF3_3) group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which influence electronic distribution, metabolic stability, and lipophilicity . The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Table 1: Physicochemical Properties of 3-Methyl-3-[4-(Trifluoromethyl)phenyl]pyrrolidine Hydrochloride

PropertyValueSource
Molecular FormulaC12H12F3NHCl\text{C}_{12}\text{H}_{12}\text{F}_3\text{N} \cdot \text{HCl}
Molecular Weight279.68 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilitySoluble in polar solvents
LogP (Partition Coefficient)Estimated 3.1 (analogous data)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves multi-step organic reactions, as outlined in industrial and academic protocols .

Cyclization Strategies

A common approach begins with the condensation of 4-(trifluoromethyl)benzaldehyde with a β-keto ester, followed by cyclization to form the pyrrolidine ring. The methyl group is introduced via alkylation or through the use of pre-functionalized intermediates. For example:

  • Aldol Condensation: Reaction of 4-(trifluoromethyl)benzaldehyde with methyl acetoacetate forms a β-keto enolate, which undergoes cyclization upon treatment with ammonium acetate .

  • Reductive Amination: A secondary route employs reductive amination of a ketone precursor with methylamine, followed by hydrochloric acid salt formation.

Optimization and Yield

Industrial-scale synthesis prioritizes catalysts such as palladium on carbon (Pd/C) for hydrogenation steps, achieving yields exceeding 80%. Patent CN101817797B highlights analogous methods for related trifluoromethylphenyl compounds, emphasizing purity control through recrystallization from ethanol-water mixtures .

Pharmacological Applications

Drug Discovery Relevance

  • Bioisostere Potential: The -CF3_3 group serves as a bioisostere for -Cl or -CH3_3, improving metabolic stability and membrane permeability.

  • Lead Optimization: Used in structure-activity relationship (SAR) studies to refine selectivity for G protein-coupled receptors (GPCRs) .

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra confirm the pyrrolidine ring’s presence (δ 3.2–3.5 ppm for N-CH2_2) and the aromatic protons of the phenyl group (δ 7.6–7.8 ppm).

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 263.1 [M+H]+^+ for the free base, with HCl adducts detected at m/z 279.6 .

Table 2: Comparative Analysis of Related Compounds

CompoundMolecular FormulaLogPTarget Application
3-[3-(Trifluoromethyl)phenyl]pyrrolidineC11H12F3N\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}3.11CNS drug intermediates
(R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine HClC11H12F3NHCl\text{C}_{11}\text{H}_{12}\text{F}_3\text{N} \cdot \text{HCl}3.0Chiral building blocks

Future Directions

Targeted Drug Delivery

Exploring nanocarrier systems (e.g., liposomes) could enhance the compound’s bioavailability for CNS applications.

Structural Diversification

Introducing substituents at the pyrrolidine nitrogen or phenyl ring may yield derivatives with improved selectivity for neurodegenerative disease targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator